3-Aminopyrrolidine-2,5-dione

Descripción general

Descripción

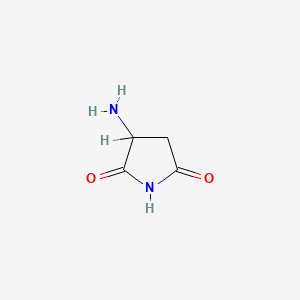

3-Aminopyrrolidine-2,5-dione is a heterocyclic organic compound characterized by a five-membered ring containing nitrogen atoms. It is a derivative of pyrrolidine and is known for its significant biological and chemical properties. This compound has garnered attention in various fields of scientific research due to its versatile applications and unique chemical behavior.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-aminopyrrolidine-2,5-dione can be achieved through several methods. One common approach involves the reaction of maleimide with amines under specific conditions. For instance, a mechanochemical aza-Michael reaction of maleimide or its N-substituted derivatives with selected amines can yield this compound derivatives . Another method includes the oxidative post-Groebke-Blackburn-Bienaymé modification reaction, where aliphatic acid silver salts are used to mediate the reaction .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Análisis De Reacciones Químicas

Types of Reactions: 3-Aminopyrrolidine-2,5-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

Reduction: Reduction reactions can yield amine derivatives with altered functional groups.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions include various substituted pyrrolidine derivatives, which can exhibit different biological and chemical properties.

Aplicaciones Científicas De Investigación

Anticonvulsant Activity

A significant body of research has focused on the anticonvulsant properties of derivatives of 3-aminopyrrolidine-2,5-dione. Studies have demonstrated that certain synthesized compounds exhibit promising activity against seizures:

- Research Findings :

- A series of novel derivatives were synthesized and evaluated for their anticonvulsant efficacy using models such as the maximal electroshock seizure (MES) and pentylenetetrazole (scPTZ) tests. For instance, compounds like N-[morpholin-1-yl-methyl]-3-benzyloxycarbonylaminopyrrolidine-2,5-dione showed significant protective indices compared to traditional antiepileptic drugs .

- The compound N-{4-(3-chlorophenyl)-piperazin-1-yl}-methyl-3-(2-chlorophenyl)-pyrrolidine-2,5-dione exhibited an ED50 value of 14.18 mg/kg in MES tests, indicating strong anticonvulsant potential .

Modulators of Chemokine Receptors

Another area of application for this compound derivatives is their role as modulators of chemokine receptors. These compounds are being explored for their potential in treating inflammatory diseases and conditions related to immune response regulation:

- Patent Insights :

Synthesis of Bioactive Compounds

The compound serves as a key intermediate in the synthesis of more complex bioactive molecules. Its ability to undergo various chemical transformations makes it valuable in drug development:

- Synthetic Routes :

Case Studies and Experimental Results

| Study | Compound | Model Used | ED50 (mg/kg) | Protective Index |

|---|---|---|---|---|

| Rybka et al., 2017 | N-[morpholin-1-yl-methyl]-3-benzyloxycarbonylaminopyrrolidine-2,5-dione | MES | 41.0 | High |

| Obniska et al., 2012 | N-{4-(3-chlorophenyl)-piperazin-1-yl}-methyl-3-(2-chlorophenyl)-pyrrolidine-2,5-dione | MES | 14.18 | High |

| Kamiński et al., 2013 | Various derivatives | scPTZ | Various | Favorable |

Mecanismo De Acción

The mechanism of action of 3-aminopyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting biochemical pathways related to its biological activities. For example, it has been shown to inhibit cyclin-dependent kinases, which play a crucial role in cell cycle regulation . The exact molecular targets and pathways can vary depending on the specific derivative and its application.

Comparación Con Compuestos Similares

Pyrrolidine-2,5-dione: A closely related compound with similar structural features but different biological activities.

Pyrrolidine-2-one: Another derivative of pyrrolidine with distinct chemical properties and applications.

Prolinol: A pyrrolidine derivative used in various chemical syntheses.

Uniqueness: 3-Aminopyrrolidine-2,5-dione stands out due to its unique combination of an amino group and a pyrrolidine ring, which imparts specific chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Actividad Biológica

3-Aminopyrrolidine-2,5-dione is a heterocyclic organic compound that has gained attention in various fields due to its significant biological activity. This compound features a five-membered ring structure containing nitrogen atoms and is known for its versatile applications in medicinal chemistry, particularly in the development of therapeutic agents.

Enzyme Inhibition

One of the primary biological activities of this compound is its inhibition of carbonic anhydrase isoenzymes , specifically hCA I and hCA II. These enzymes play critical roles in physiological processes such as respiration and acid-base balance. The compound's ability to inhibit these enzymes suggests potential therapeutic implications for conditions like glaucoma and metabolic disorders.

Antitumor Activity

Research indicates that this compound enhances the antitumor activity of methotrexate in murine leukemia models. This synergistic effect points to its potential as an adjunctive therapeutic agent in cancer treatment, highlighting its role in modulating cellular responses to chemotherapy.

Anticonvulsant Properties

Studies have demonstrated that derivatives of this compound exhibit anticonvulsant activity . Mechanochemical synthesis of Mannich bases derived from this compound has shown promising results in reducing seizure activity in animal models, suggesting its potential application in epilepsy management .

Modulation of Cellular Processes

The compound influences various cell signaling pathways and gene expression profiles. By altering these pathways, this compound can affect cellular metabolism and function, which is crucial for understanding its broader biological implications.

The mechanism by which this compound exerts its biological effects involves:

- Binding to Enzymes : The compound forms stable complexes with target enzymes such as carbonic anhydrase, leading to inhibition.

- Gene Expression Modulation : It alters the expression of genes involved in critical biological pathways, influencing cell proliferation and apoptosis.

- Cell Signaling Pathway Interference : The compound can modulate signaling pathways that regulate various cellular functions.

Case Studies

- Antitumor Efficacy : In a study involving murine leukemia models, the combination of methotrexate with this compound resulted in significantly enhanced tumor suppression compared to methotrexate alone. This suggests that the compound may enhance the efficacy of existing chemotherapeutic agents.

- Anticonvulsant Activity : A recent study showed that derivatives synthesized from this compound demonstrated notable anticonvulsant properties in rodent models. These findings support further investigation into their potential use as antiepileptic drugs .

The synthesis of this compound can be achieved through various methods, including:

- Cyclization Reactions : Utilizing optically active asparagine derivatives to produce the desired compound with high yields and purity.

- Electrochemical Methods : These methods have been explored for their efficiency in producing derivatives suitable for biological testing .

Comparative Analysis with Related Compounds

| Compound Name | Structure Overview | Unique Features |

|---|---|---|

| (3S)-1-Benzyl-3-amino-pyrrolidine-2,5-dione | Similar pyrrolidine structure with a benzyl group | Enhanced lipophilicity; potential CNS activity |

| (3S,6S)-3,6-Diisopropylpiperazine-2,5-dione | Contains two isopropyl groups on a piperazine ring | Increased steric hindrance; unique pharmacokinetics |

| 4-(Aminomethyl)pyrrolidine | Linear structure with an amino group | Different reactivity profile; less cyclic stability |

The unique configuration and biological activity profile of this compound distinguish it from other similar compounds. Its selective inhibition of carbonic anhydrase isoenzymes highlights its therapeutic potential .

Propiedades

IUPAC Name |

3-aminopyrrolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O2/c5-2-1-3(7)6-4(2)8/h2H,1,5H2,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDNMHDRXNOHCJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)NC1=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80900978 | |

| Record name | NoName_24 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80900978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5615-80-5 | |

| Record name | Aspartimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005615805 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the different synthesis methods for 3-Aminopyrrolidine-2,5-dione, and which one is considered more efficient?

A1: Two methods have been described for the preparation of optically pure cyclo-(L-asparagyl-L-asparagyl)[(3S,6S)-bis(carbamoylmethyl)piperazine-2,5-dione], a derivative of this compound:

Q2: What is the structural conformation of the piperazinedione ring in cyclo-(L-asparagyl-L-asparagyl)[(3S,6S)-bis(carbamoylmethyl)piperazine-2,5-dione]?

A2: Crystal structure determination reveals that the piperazinedione ring in cyclo-(L-asparagyl-L-asparagyl)[(3S,6S)-bis(carbamoylmethyl)piperazine-2,5-dione] adopts a bowsprit boat conformation. This means the carbamoylmethyl substituents are in a quasi-equatorial position. The angle between the amide units within the piperazinedione ring is 18°. []

Q3: How is the crystal structure of cyclo-(L-asparagyl-L-asparagyl)[(3S,6S)-bis(carbamoylmethyl)piperazine-2,5-dione] stabilized?

A3: The crystal structure lacks intramolecular hydrogen bonds. Instead, it is primarily stabilized by intermolecular hydrogen bonds. These bonds form between the carbonyl groups (CO) of the piperazinedione ring and the amide NH2 groups of neighboring molecules. Each NH group participates in hydrogen bonding with a distinct piperazinedione molecule. []

Q4: Beyond the specific derivative mentioned, what other applications have been explored for this compound derivatives?

A4: Research indicates that derivatives of this compound have been investigated for their potential in several areas:

- Anticonvulsant activity: Studies have explored their use in managing seizures. []

- Antiaggregating activity: Research has investigated their ability to inhibit platelet aggregation, potentially beneficial in cardiovascular conditions. [, ]

- Enhancing anticancer drug activity: Studies have looked at their potential to increase the effectiveness of anticancer drugs in murine tumor models. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.